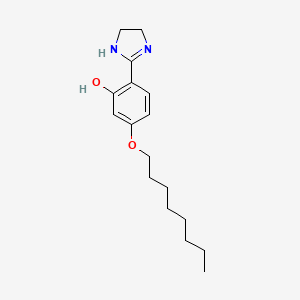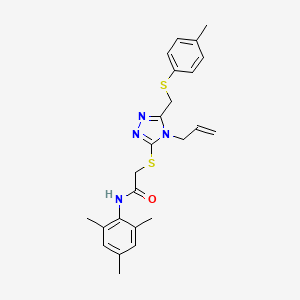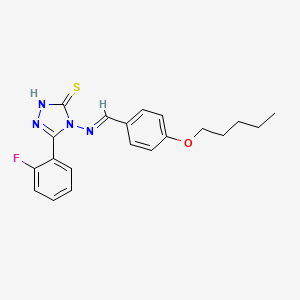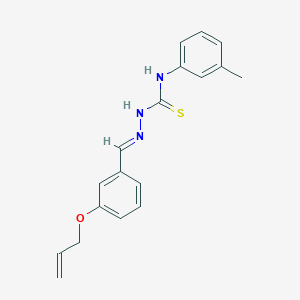
3-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 3-(allyloxy)benzaldehyde with N-(3-methylphenyl)thiosemicarbazide under controlled conditions . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
3-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for creating more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to fully understand the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3-(Benzyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone: This compound has a similar structure but with a benzyloxy group instead of an allyloxy group.
3-(Allyloxy)benzaldehyde N-cyclohexylthiosemicarbazone: This compound features a cyclohexyl group instead of a 3-methylphenyl group.
Uniqueness
3-(Allyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its allyloxy group can participate in unique chemical reactions, and the 3-methylphenyl group may influence its biological activity and binding affinity to molecular targets.
特性
CAS番号 |
769143-30-8 |
|---|---|
分子式 |
C18H19N3OS |
分子量 |
325.4 g/mol |
IUPAC名 |
1-(3-methylphenyl)-3-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C18H19N3OS/c1-3-10-22-17-9-5-7-15(12-17)13-19-21-18(23)20-16-8-4-6-14(2)11-16/h3-9,11-13H,1,10H2,2H3,(H2,20,21,23)/b19-13+ |
InChIキー |
KZKDKQSQFXTFCJ-CPNJWEJPSA-N |
異性体SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC(=CC=C2)OCC=C |
正規SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=CC=C2)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


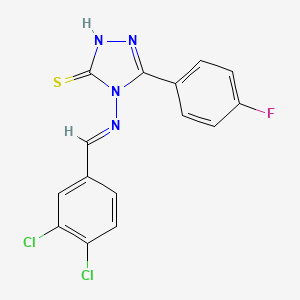
![N'-[(E)-9-anthrylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083425.png)
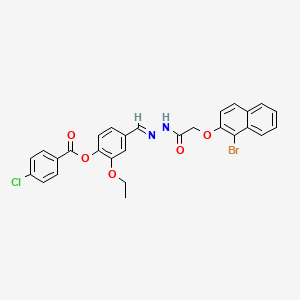

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083450.png)
![2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B15083456.png)
![N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide](/img/structure/B15083457.png)
![Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083458.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15083464.png)

![(5E)-5-(3-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15083473.png)
